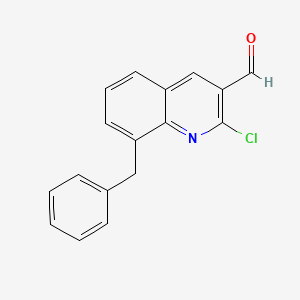

8-Benzyl-2-chloroquinoline-3-carbaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

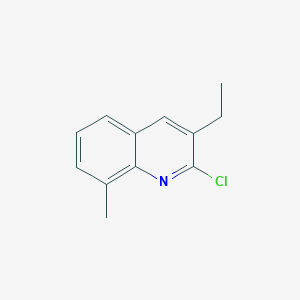

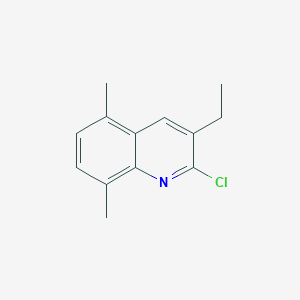

8-Benzyl-2-chloroquinoline-3-carbaldehyde is a chemical compound. It is related to 2-chloroquinoline-3-carbaldehyde, a compound that has been the subject of recent research due to its potential applications in the synthesis of heterocyclic organic compounds .

Synthesis Analysis

The synthesis of 2-chloroquinoline-3-carbaldehydes, which are related to 8-Benzyl-2-chloroquinoline-3-carbaldehyde, often involves the use of the Vilsmeier-Haack reaction . This reaction uses DMF and POCl3 or PCl5 upon heating . The synthetic routes of these compounds have been described in various publications .Chemical Reactions Analysis

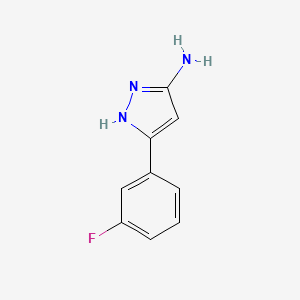

2-chloroquinoline-3-carbaldehydes, including 8-Benzyl-2-chloroquinoline-3-carbaldehyde, can undergo various chemical reactions. For instance, they can react with primary amines to produce Schiff’s bases . They can also react with substituted isothiocyanates and α-halocarbonyl compounds to yield thiazolidinone and thiazoline derivatives .Scientific Research Applications

Synthesis of Quinoline Ring Systems

This compound is used in the synthesis of quinoline ring systems, which are crucial in constructing fused or binary quinoline-core heterocyclic systems. These systems have various applications in medicinal chemistry due to their biological activities .

Amination Reactions

The compound undergoes amination reactions to produce 2-amino-3-quinolinecarbaldehyde, which can be further reacted to synthesize complex heterocyclic structures with potential pharmacological properties .

Synthetic Routes

The Meth-Cohn synthesis of 2-chloroquinoline-3-carbaldehydes involves Vilsmeier reagent (DMF + POCl3 or PCl5), indicating its role in organic synthesis as a reactive synthon .

Reduction Reactions

Reduction of keto alcohols derived from this compound yields diastereoisomer diols, which can undergo intramolecular cyclization to produce compounds with potential applications in organic synthesis and drug discovery .

Future Directions

The future directions for research on 8-Benzyl-2-chloroquinoline-3-carbaldehyde and related compounds could involve further exploration of their synthesis, reactions, and potential applications. The recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs suggest that these compounds have potential for the development of new heterocyclic organic compounds .

properties

IUPAC Name |

8-benzyl-2-chloroquinoline-3-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12ClNO/c18-17-15(11-20)10-14-8-4-7-13(16(14)19-17)9-12-5-2-1-3-6-12/h1-8,10-11H,9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMPZJNNVBWUGFZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=CC=CC3=CC(=C(N=C32)Cl)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.